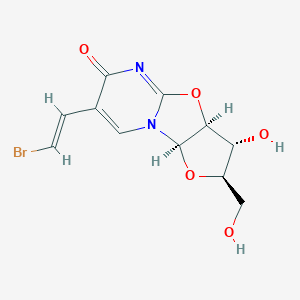
Bvanur
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bvanur, also known as this compound, is a useful research compound. Its molecular formula is C11H11BrN2O5 and its molecular weight is 331.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Vinyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antiviral Properties
Bvanur has been identified as having significant antiviral activity, particularly against herpes simplex virus type 1 (HSV-1). Research indicates that it functions by inhibiting viral replication, making it a candidate for therapeutic development against viral infections. A study highlighted that this compound demonstrated considerable efficacy in vitro, suggesting its potential for further clinical evaluation .
Mechanism of Action
The mechanism through which this compound exerts its antiviral effects involves interference with the viral RNA synthesis process. By mimicking nucleosides, this compound can be incorporated into viral RNA, leading to premature termination of the RNA chain and thus inhibiting viral propagation .
Synthetic Biology
Research Applications
In synthetic biology, this compound serves as a valuable tool for studying RNA viruses. Its structural analogs can be utilized to understand the mechanisms of viral resistance and the evolution of viral genomes. This application is crucial for developing strategies to combat emerging viral pathogens .
Case Study 1: Antiviral Efficacy
A study conducted by the Hungarian Academy of Sciences evaluated the antiviral efficacy of this compound against HSV-1. The results demonstrated a dose-dependent inhibition of viral replication, with significant reductions in plaque formation at higher concentrations. These findings support the potential use of this compound as a therapeutic agent in treating herpes infections.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound's incorporation into viral RNA led to mutations that rendered the virus less viable. This study provided insights into how targeting viral replication machinery with compounds like this compound can lead to effective antiviral strategies.
Data Tables
| Application Area | Description | Efficacy/Results |
|---|---|---|
| Antiviral Activity | Inhibition of HSV-1 replication | Significant dose-dependent inhibition observed |
| Synthetic Biology | Study of RNA virus mechanisms | Insights into viral resistance mechanisms |
| Study Reference | Findings |
|---|---|
| Hungarian Academy Study | Demonstrated antiviral efficacy against HSV-1 |
| Mechanistic Study | Revealed incorporation into RNA leads to mutations |
Propiedades
Número CAS |
104988-76-3 |
|---|---|
Fórmula molecular |
C11H11BrN2O5 |
Peso molecular |
331.12 g/mol |
Nombre IUPAC |
(2R,4R,5R,6S)-11-[(E)-2-bromoethenyl]-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C11H11BrN2O5/c12-2-1-5-3-14-10-8(7(16)6(4-15)18-10)19-11(14)13-9(5)17/h1-3,6-8,10,15-16H,4H2/b2-1+/t6-,7-,8+,10-/m1/s1 |
Clave InChI |
UURPPMZODASUTN-HQNLTJAPSA-N |
SMILES |
C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr |
SMILES isomérico |
C1=C(C(=O)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)/C=C/Br |
SMILES canónico |
C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr |
Sinónimos |
5-(2-bromovinyl)-2,2'-anhydrouridine 5-(2-bromovinyl)-2,2'-anhydrouridine, (Z)-isomer BVANUR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















